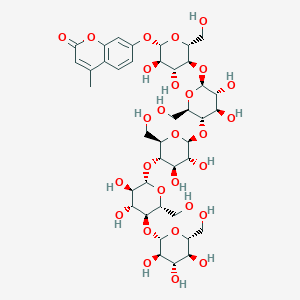

4-Methylumbelliferyl b-D-cellopentoside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Methylumbelliferyl b-D-cellopentoside is a fluorogenic substrate used primarily in biochemical research. It is a derivative of 4-methylumbelliferone, a compound known for its fluorescent properties. This compound is particularly useful in the study of cellulase activity, as it can be hydrolyzed to release 4-methylumbelliferone, which fluoresces under UV light .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylumbelliferyl b-D-cellopentoside typically involves the glycosylation of 4-methylumbelliferone with cellopentaose. The reaction is carried out under mild acidic conditions to facilitate the formation of the glycosidic bond. The process involves the use of protecting groups to ensure selective glycosylation and to prevent side reactions.

Industrial Production Methods

Industrial production of this compound involves large-scale glycosylation reactions using optimized conditions to maximize yield and purity. The process is carried out in cGMP (current Good Manufacturing Practice) facilities to ensure the quality and consistency of the product. The final product is purified using chromatographic techniques to achieve the desired purity levels.

Analyse Des Réactions Chimiques

Types of Reactions

4-Methylumbelliferyl b-D-cellopentoside primarily undergoes hydrolysis reactions. It is a substrate for cellulase enzymes, which hydrolyze the glycosidic bonds to release 4-methylumbelliferone .

Common Reagents and Conditions

The hydrolysis of this compound is typically carried out in aqueous buffer solutions at neutral to slightly acidic pH. Common reagents include cellulase enzymes, which catalyze the hydrolysis reaction. The reaction is monitored by measuring the fluorescence of the released 4-methylumbelliferone .

Major Products Formed

The major product formed from the hydrolysis of this compound is 4-methylumbelliferone, which exhibits strong fluorescence under UV light. This property makes it a valuable tool for studying enzyme kinetics and activity .

Applications De Recherche Scientifique

Enzyme Activity Studies

- Cellulase Activity Assessment: The compound is primarily used to study the activity of various cellulases, providing insights into their kinetic parameters such as Km (Michaelis constant) and Vmax (maximum reaction rate).

- Fluorescence Measurement: The hydrolysis of the substrate can be monitored through fluorescence spectroscopy, enabling precise measurements of enzymatic activity.

Biological Research

- It is used to investigate the degradation of cellulose by cellulolytic microorganisms, contributing to our understanding of carbon recycling in ecosystems.

- The compound has been employed in studies examining the interactions between glycoside hydrolases and their substrates, enhancing knowledge about enzyme-substrate specificity.

Industrial Applications

- In the biofuel industry, 4-Methylumbelliferyl β-D-cellopentoside is utilized to study the breakdown of cellulose into fermentable sugars, which is crucial for bioethanol production.

- It serves as a diagnostic tool in clinical assays to measure enzyme activity in various biological samples.

Case Study 1: Assessment of Hyperthermophilic Endoglucanase Cel5A

Research involving the hyperthermophilic endoglucanase Cel5A from Thermotoga maritima demonstrated that 4-Methylumbelliferyl β-D-cellopentoside could effectively measure enzyme kinetics at elevated temperatures, which is essential for applications in biofuel production.

Case Study 2: Glycoside Hydrolases from Ruminococcus flavefaciens

Another study highlighted the use of this substrate to investigate the hydrolytic action of glycoside hydrolases from Ruminococcus flavefaciens, providing valuable data on substrate recognition mechanisms.

Data Table: Enzyme Kinetic Parameters Using 4-Methylumbelliferyl β-D-cellopentoside

| Enzyme Source | Km (µM) | Vmax (µmol/min/mg) | Optimal pH |

|---|---|---|---|

| Thermotoga maritima Cel5A | 150 | 10 | 6 |

| Ruminococcus flavefaciens EndoB | 200 | 8 | 6 |

| Clostridium thermocellum Cel9R | 120 | 12 | 6 |

Mécanisme D'action

The mechanism of action of 4-Methylumbelliferyl b-D-cellopentoside involves its hydrolysis by cellulase enzymes. The enzymes cleave the glycosidic bonds, releasing 4-methylumbelliferone. The released 4-methylumbelliferone fluoresces under UV light, allowing for the quantification of enzyme activity. This mechanism is particularly useful for studying the kinetics and efficiency of cellulase enzymes .

Comparaison Avec Des Composés Similaires

4-Methylumbelliferyl b-D-cellopentoside is unique due to its specific structure and fluorescent properties. Similar compounds include:

4-Methylumbelliferyl β-D-cellobioside: Another fluorogenic substrate used to study cellulase activity.

4-Methylumbelliferyl β-D-glucoside: Used for studying β-glucosidase activity.

4-Methylumbelliferyl β-D-galactoside: Used for studying β-galactosidase activity.

These compounds share the common feature of releasing 4-methylumbelliferone upon hydrolysis, making them valuable tools in enzymatic studies.

Activité Biologique

4-Methylumbelliferyl β-D-cellopentoside (MUC5) is a synthetic fluorescent substrate widely utilized in biochemical research, particularly in the study of cellulases and other glycoside hydrolases. Its structure allows for the detection of enzymatic activity through fluorescence, making it an invaluable tool in various biological assays.

- Chemical Name: 4-Methylumbelliferyl β-D-cellopentoside

- CAS Number: 84325-20-2

- Molecular Formula: C18H24O10

- Molecular Weight: 392.38 g/mol

- Appearance: Off-white solid

- Solubility: Soluble in water; insoluble in organic solvents like chloroform and ethyl acetate.

4-Methylumbelliferyl β-D-cellopentoside acts as a substrate for cellulase enzymes. Upon hydrolysis by these enzymes, the compound releases 4-methylumbelliferone, which fluoresces under UV light. This fluorescence can be quantitatively measured, allowing researchers to assess enzyme activity.

Biological Activity and Applications

The biological activity of MUC5 is primarily linked to its role as a substrate in enzymatic assays. Below are key findings related to its activity:

Enzymatic Hydrolysis

- Substrate Specificity:

-

Fluorescence Measurement:

- The release of fluorescent 4-methylumbelliferone can be quantified using fluorescence spectroscopy, allowing for precise measurements of enzymatic activity.

- The kinetic parameters (Km and Vmax) for various cellulases using MUC5 have been characterized, providing insights into enzyme efficiency and substrate affinity .

Case Studies

-

Cellulase Activity Assessment:

- Research involving the hyperthermophilic endoglucanase Cel5A from Thermotoga maritima demonstrated that MUC5 could effectively measure enzyme kinetics at elevated temperatures, which is crucial for applications in biofuel production .

- Another study highlighted the use of MUC5 to investigate the hydrolytic action of glycoside hydrolases from Ruminococcus flavefaciens, providing valuable data on substrate recognition mechanisms .

- Enzyme Characterization:

Data Table: Enzyme Kinetic Parameters Using MUC5

| Enzyme Source | Km (µM) | Vmax (µmol/min/mg) | Optimal pH |

|---|---|---|---|

| Thermotoga maritima Cel5A | 150 | 10 | 6 |

| Ruminococcus flavefaciens EndoB | 200 | 8 | 6 |

| Clostridium thermocellum Cel9R | 120 | 12 | 6 |

Propriétés

IUPAC Name |

7-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-methylchromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H58O28/c1-11-4-20(46)59-14-5-12(2-3-13(11)14)58-36-28(54)23(49)32(16(7-42)61-36)66-38-30(56)25(51)34(18(9-44)63-38)68-40-31(57)26(52)35(19(10-45)64-40)67-39-29(55)24(50)33(17(8-43)62-39)65-37-27(53)22(48)21(47)15(6-41)60-37/h2-5,15-19,21-45,47-57H,6-10H2,1H3/t15-,16-,17-,18-,19-,21-,22+,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37+,38+,39+,40+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFMBJSRGXVXZHF-IAOVRSOTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)O)O)O)O)O)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H58O28 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

986.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.